Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy- Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-
Brand Name: Vulcanchem
CAS No.: 61503-39-7
VCID: VC18198332
InChI: InChI=1S/C10H11ClO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3
SMILES:
Molecular Formula: C10H11ClO
Molecular Weight: 182.64 g/mol

Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-

CAS No.: 61503-39-7

Cat. No.: VC18198332

Molecular Formula: C10H11ClO

Molecular Weight: 182.64 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy- - 61503-39-7

Specification

CAS No. 61503-39-7
Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
IUPAC Name 1-(3-chloroprop-1-en-2-yl)-4-methoxybenzene
Standard InChI InChI=1S/C10H11ClO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3
Standard InChI Key LTAWOYTYUSRDPX-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=C)CCl

Introduction

Nomenclature and Structural Characteristics

The systematic IUPAC name 1-[1-(chloromethyl)ethenyl]-4-methoxybenzene delineates its structure unambiguously. The benzene core is substituted at position 1 by an ethenyl group (–CH=CH2) bearing a chloromethyl (–CH2Cl) moiety and at position 4 by a methoxy group (–OCH3). The molecular formula is C9H9ClO, with a molecular weight of 168.62 g/mol. Key structural features include:

  • Aromatic Ring: The benzene core provides stability through resonance delocalization.

  • Chloromethyl Ethenyl Group: Introduces steric bulk and electrophilic character due to the electron-withdrawing chlorine atom.

  • Methoxy Group: An electron-donating substituent that directs electrophilic substitution to the ortho and para positions relative to itself.

The spatial arrangement of these groups influences intermolecular interactions, solubility, and reactivity. For instance, the methoxy group enhances solubility in polar aprotic solvents, while the chloromethyl ethenyl group facilitates participation in cross-coupling and polymerization reactions .

Synthesis and Manufacturing Approaches

Friedel-Crafts Acylation and Chloromethylation

A plausible synthesis route involves Friedel-Crafts acylation, a method employed for introducing acyl groups to aromatic rings. As demonstrated in the production of cyclohexyl-(4-methoxy-phenyl)-methanone (III) , methoxybenzene derivatives can undergo acylation using aluminum trichloride (AlCl3) as a catalyst. Subsequent chloromethylation could be achieved via treatment with formaldehyde and hydrochloric acid (HCl), a method analogous to the synthesis of 1-(dichloromethyl)-4-methoxybenzene .

Key Reaction Steps:

  • Friedel-Crafts Acylation:

    4-Methoxybenzene+Acetyl ChlorideAlCl34-Methoxyacetophenone\text{4-Methoxybenzene} + \text{Acetyl Chloride} \xrightarrow{\text{AlCl}_3} \text{4-Methoxyacetophenone}
  • Ethenylation: Conversion of the ketone to an ethenyl group via Wittig or Peterson olefination.

  • Chloromethylation:

    Ethenylated Intermediate+CH2O+HCl1-[1-(Chloromethyl)Ethenyl]-4-Methoxybenzene\text{Ethenylated Intermediate} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{1-[1-(Chloromethyl)Ethenyl]-4-Methoxybenzene}

Industrial-scale production would likely optimize these steps for yield and purity, employing continuous flow reactors and advanced purification techniques .

Physicochemical Properties

The compound’s properties derive from its substituents:

PropertyValue/Description
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Boiling PointEstimated 240–260°C (extrapolated)
SolubilitySoluble in THF, DCM; insoluble in H2O
StabilityHydrolytically sensitive to moisture

The chloromethyl group’s electrophilicity renders the compound prone to nucleophilic substitution, while the methoxy group stabilizes the aromatic ring against electrophilic attack .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The chloromethyl group undergoes substitution with nucleophiles (e.g., –OH, –NH2):

R–CH2Cl+NaOCH3R–CH2OCH3+NaCl\text{R–CH}_2\text{Cl} + \text{NaOCH}_3 \rightarrow \text{R–CH}_2\text{OCH}_3 + \text{NaCl}

This reactivity is exploited in synthesizing ethers or amines for pharmaceutical intermediates .

Oxidation and Reduction

  • Oxidation: The ethenyl group can be oxidized to a carbonyl using agents like potassium permanganate (KMnO4) :

    CH2=CHRKMnO4R–COOH\text{CH}_2=CH–R \xrightarrow{\text{KMnO}_4} \text{R–COOH}
  • Reduction: Catalytic hydrogenation (H2/Pd) saturates the ethenyl group to ethyl:

    CH2=CHRH2CH2CH2R\text{CH}_2=CH–R \xrightarrow{\text{H}_2} \text{CH}_2\text{CH}_2–R

Polymerization

The ethenyl group enables radical or ionic polymerization, forming polymeric materials. For example, triarylamine-bearing poly(phenylenevinylene) derivatives exhibit applications in conductive polymers .

Applications in Materials Science and Organic Synthesis

Polymeric Materials

Chloromethyl groups are pivotal in crosslinking polymers. In the synthesis of triarylamine-based polymers , analogous chloromethylated aromatics serve as monomers for high-spin radical polymers, which exhibit magnetic properties at low temperatures.

Pharmaceutical Intermediates

The compound’s ability to undergo substitution and oxidation makes it a candidate for synthesizing bioactive molecules. For instance, methoxy-substituted aromatics are precursors to antidepressants like venlafaxine .

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